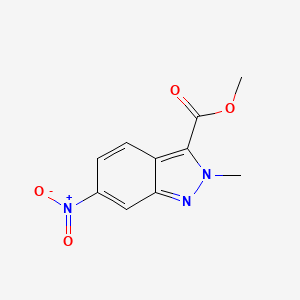![molecular formula C11H14ClN3O B3059708 1-(3-m-Tolyl-[1,2,4]oxadiazol-5-yl)-ethylamine hydrochloride CAS No. 1185294-74-9](/img/structure/B3059708.png)
1-(3-m-Tolyl-[1,2,4]oxadiazol-5-yl)-ethylamine hydrochloride
Overview
Description
“1-(3-m-Tolyl-[1,2,4]oxadiazol-5-yl)-ethylamine hydrochloride” is a compound that belongs to the class of 1,2,4-oxadiazole derivatives . These derivatives have been found to exhibit a broad spectrum of biological activities . The compound is a solid in physical form .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a 1,2,4-oxadiazole ring, which contains an oxygen and two nitrogen atoms . The InChI code for the compound is "1S/C11H13N3O.ClH/c1-7-4-3-5-9 (6-7)10-13-11 (8 (2)12)15-14-10;/h3-6,8H,12H2,1-2H3;1H" .Physical And Chemical Properties Analysis
The compound is a solid in physical form . The molecular weight of the compound is 239.7 . Unfortunately, the specific physical and chemical properties of “this compound” are not detailed in the available resources.Scientific Research Applications
Synthesis Techniques and Applications
- The synthesis of 1,2,4-oxadiazole derivatives, including those similar to 1-(3-m-Tolyl-[1,2,4]oxadiazol-5-yl)-ethylamine hydrochloride, can be efficiently achieved using microwave irradiation. This method offers high yields and excellent purity, proving useful in various scientific applications (Outirite et al., 2015).
Structural Analysis and Properties
- Investigations into the structural characteristics of similar 1,2,4-oxadiazole compounds provide insights into their potential applications. Crystallographic and theoretical investigations help in understanding the preferred conformations and properties, which can be crucial in developing new compounds (Carpenter et al., 2001).
Biological Activity and Potential Applications
- Some 1,2,4-oxadiazole derivatives have shown potential as apoptosis inducers and anticancer agents. Such compounds exhibit selective activity against various cancer cell lines, making them candidates for further exploration in cancer therapy (Zhang et al., 2005).
- Certain 1,2,4-oxadiazole compounds have been explored as inhibitors of human monoamine oxidase, indicating their potential application in treating neurodegenerative disorders such as Parkinson’s disease (Efimova et al., 2023).
Chemical Stability and Reactivity Studies
- Research on the chemical stability and reactivity of 1,2,4-oxadiazoles, including studies on Boulton–Katritzky rearrangement, provides valuable information for further chemical synthesis and potential applications in various fields (Kayukova et al., 2018).
Potential in Material Science and Engineering
- 1,2,4-oxadiazole derivatives have been investigated for their corrosion inhibition properties, indicating their potential application in material science, especially in protecting metals against corrosion (Ammal et al., 2018).
Mechanism of Action
Target of Action
It’s known that 1,2,4-oxadiazole derivatives exhibit a broad spectrum of biological activities
Mode of Action
It’s worth noting that 1,2,4-oxadiazole derivatives are known to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
1,2,4-oxadiazole derivatives have been shown to exhibit a variety of biological activities, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
The compound is a solid at room temperature and has a molecular weight of 2397 , which may influence its bioavailability.
Result of Action
It’s known that 1,2,4-oxadiazole derivatives can exhibit a variety of biological activities, suggesting they may have multiple effects at the molecular and cellular level .
properties
IUPAC Name |
1-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O.ClH/c1-7-4-3-5-9(6-7)10-13-11(8(2)12)15-14-10;/h3-6,8H,12H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZENMJKGXFHEPFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C(C)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1185294-74-9 | |
| Record name | 1,2,4-Oxadiazole-5-methanamine, α-methyl-3-(3-methylphenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185294-74-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2,4-Thiazolidinedione, 3-[(4-methylphenyl)methyl]-](/img/structure/B3059629.png)

![n-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B3059631.png)
![2-[(4-Fluorobenzyl)amino]-1-butanol hydrochloride](/img/structure/B3059634.png)
![N-[(5-Methyl-2-thienyl)methyl]-2-butanamine hydrochloride](/img/structure/B3059636.png)

![N-[4-(Methylthio)benzyl]-1-propanamine hydrochloride](/img/structure/B3059640.png)




